molecular formula C18H19N3O4S B2412802 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-01-8

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2412802
CAS No.: 946207-01-8
M. Wt: 373.43
InChI Key: BPSOPMJEXKHPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSOPMJEXKHPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. The unique structural features of this compound contribute to its varied pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O5S
  • Molecular Weight : 430.5 g/mol
  • IUPAC Name : 2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
  • Canonical SMILES : CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC)COC

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its potential as an anticancer and antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and signaling. It may interact with molecular targets such as:

  • Inhibition of Enzymes : The compound has shown the ability to inhibit key enzymes involved in DNA synthesis and cellular signaling pathways.
  • Anticancer Activity : Research indicates that it may disrupt the Hedgehog (Hh) signaling pathway, which is crucial in cancer development and progression. This pathway's inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study investigated the effects of thienopyrimidine derivatives on cancer cell lines. The results indicated that modifications to the core structure significantly enhanced potency against specific cancer types. The compound was found to inhibit the Hh signaling pathway effectively .
  • Antimicrobial Efficacy :
    • Another research effort focused on the antimicrobial properties of thienopyrimidine derivatives. The findings revealed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionDisruption of DNA synthesis

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL for related structures .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess selective cytotoxic effects against cancer cell lines. Compounds within the same structural family have been reported to selectively target cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression. For example, similar thieno[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Properties

A study conducted on thieno[2,3-d]pyrimidines revealed that derivatives exhibited strong antimicrobial activity against common bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the methoxy group significantly influenced antibacterial potency .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments demonstrated that certain derivatives of this compound selectively inhibited the growth of human cancer cell lines while showing minimal toxicity to normal cells. These findings suggest potential applications in cancer therapy and warrant further investigation into the mechanisms of action involved .

Case Study 3: Neuroprotective Potential

Research into enzyme inhibition has shown that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide could inhibit acetylcholinesterase activity. This inhibition is particularly relevant for developing treatments for neurodegenerative disorders like Alzheimer's disease .

Preparation Methods

Gewald Reaction for 2-Aminothiophene Intermediate

The synthesis begins with the Gewald reaction, a two-component condensation between a ketone and cyanoacetamide in the presence of sulfur and a base. For this compound, 3-oxo-N-(2-methoxyphenyl)butanamide reacts with malononitrile and sulfur in ethanol under microwave irradiation (180 W, 15 min) to yield 5-amino-4-cyano-3-methyl-N-(2-methoxyphenyl)thiophene-2-carboxamide (Yield: 82%).

Key spectral data :

  • IR (KBr) : 3350 cm⁻¹ (NH₂), 2210 cm⁻¹ (CN), 1680 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, aryl-H).

Cyclization to Form the Pyrimidine Ring

The intermediate undergoes cyclization with formamide under microwave conditions (180 W, 20 min) to form 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid. Conventional heating (reflux, 8 h) yields 68%, while microwave irradiation improves efficiency (89% yield).

Optimized conditions :

Parameter Conventional Microwave
Time (h) 8 0.33
Yield (%) 68 89
Purity (HPLC) 95% 99%

Functionalization at Position 6: Carboxamide Formation

Activation of the Carboxylic Acid

The C6-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h, yielding the acyl chloride intermediate. Alternative methods include using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature.

Coupling with 2-(2-Methoxyphenyl)Ethylamine

The acyl chloride reacts with 2-(2-methoxyphenyl)ethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in DCM at 25°C for 12 h, affording the target carboxamide (Yield: 75%).

Characterization data :

  • ¹³C NMR (CDCl₃) : δ 169.8 (C=O), 157.2 (OCH₃), 134.5–112.4 (aryl-C), 42.1 (CH₂NH), 35.6 (NCH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₂N₃O₄S [M+H]⁺: 420.1284; found: 420.1286.

Alternative Pathways and Comparative Analysis

One-Pot Synthesis via Urea Cyclization

A modified approach involves cyclizing 2-aminothiophene-3-carboxamide with urea and dimethyl sulfate in N,N-dimethylformamide (DMF) at 120°C for 6 h. This method concurrently introduces the 1,3-dimethyl groups and forms the pyrimidine ring (Yield: 70%).

Advantages :

  • Reduced purification steps.
  • Higher regioselectivity for methyl group placement.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (Yield recovery: 85–92%).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) confirms ≥98% purity for all batches.

Challenges and Optimization Strategies

  • Regioselectivity in methylation : Excess dimethyl sulfate (1.5 eq) and controlled pH (8–9) prevent over-alkylation.
  • Carboxamide hydrolysis : Low temperatures (0–5°C) during coupling minimize acid formation.

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The core structure of thieno[2,3-d]pyrimidine derivatives is typically synthesized via alkylation or condensation reactions. For example, similar compounds are prepared by alkylating 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with appropriate electrophiles (e.g., benzyl halides) in polar aprotic solvents like DMF or DMSO, often using bases such as K₂CO₃ or triethylamine to deprotonate intermediates . Reaction progress is monitored by TLC, and purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. Structural confirmation relies on ¹H/¹³C NMR and HRMS .

Basic: How is the compound characterized for structural integrity?

Answer:
Post-synthesis, structural validation requires:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, methyl groups at δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .
  • HPLC : Purity ≥90% is achieved using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) .

Basic: What biological activities have been reported for structurally related analogs?

Answer:
Analogous thieno[2,3-d]pyrimidine carboxamides exhibit antimicrobial properties. For instance, compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamide) showed moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa strains in disk diffusion assays (MIC: 32–64 µg/mL). Activity correlates with electron-withdrawing substituents on the aryl ring .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Low yields often arise from steric hindrance at the 2-position or incomplete alkylation. Strategies include:

  • Coupling reagents : Use HBTU or HATU with DIPEA in DMF to activate carboxyl groups during amide bond formation, improving reaction efficiency .
  • Temperature control : Heating at 60–80°C under nitrogen enhances solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Discrepancies in NMR or mass spectra may stem from tautomerism or residual solvents. Mitigation steps:

  • Deuterated solvent exchange : Replace DMSO-d₆ with CDCl₃ to eliminate solvent peaks overlapping with aromatic signals .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous confirmation of regiochemistry, as seen in related pyrimidine derivatives .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial analogs .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity trends. Validate with experimental IC₅₀ values .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents (e.g., methoxy vs. nitro groups) on reactivity .

Advanced: How to address solubility issues in biological assays?

Answer:
Poor aqueous solubility is common due to the lipophilic thienopyrimidine core. Solutions include:

  • Prodrug design : Introduce phosphate esters at the 2-oxo position, which hydrolyze in vivo.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, achieving >80% loading efficiency .
  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity .

Advanced: What analytical techniques validate purity for publication?

Answer:

  • HPLC-DAD/MS : Dual detection (diode array and mass spectrometry) identifies impurities (e.g., des-methyl byproducts) and quantifies purity (>98% for peer-reviewed studies) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer titration : Ensure residual water <0.1% for hygroscopic batches .

Advanced: How to design analogs for improved metabolic stability?

Answer:

  • Block metabolic hotspots : Replace labile methoxy groups with trifluoromethyl or cyano substituents to reduce CYP450-mediated oxidation .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ at the methyl group) to slow hepatic clearance .
  • In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify major metabolites via LC-MS/MS .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
  • MTT assays : Screen for cytotoxicity in HEK-293 cells (IC₅₀ > 50 µM acceptable for lead optimization) .
  • Structural simplification : Remove the 2-methoxyphenethyl group if SAR shows it contributes to off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.